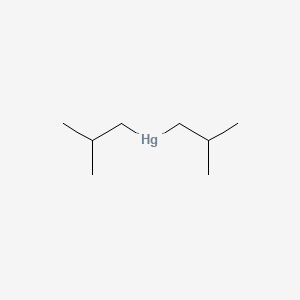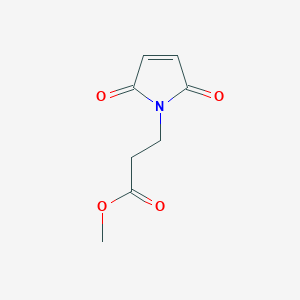
Chlorobismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobismuth, also known as bismuth trichloride, is an inorganic compound with the chemical formula BiCl₃. It is a white or slightly yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is primarily used in the synthesis of other bismuth compounds and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Chlorobismuth can be synthesized through several methods. One common method involves the direct reaction of bismuth metal with chlorine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the trichloride form:
2 Bi (s) + 3 Cl2(g) → 2 BiCl3(s)
Another method involves the reaction of bismuth oxide with hydrochloric acid. This method is often used in laboratory settings due to its simplicity and the availability of reagents:
Bi2O3(s) + 6 HCl (aq) → 2 BiCl3(aq) + 3 H2O (l)
Analyse Des Réactions Chimiques
Chlorobismuth undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxychloride (BiOCl) when exposed to air or oxygen at elevated temperatures.
Reduction: this compound can be reduced to metallic bismuth using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: this compound can react with other halides to form mixed halide complexes. For example, it can react with antimony pentachloride to form a ternary complex:
BiCl3 + SbCl5 → BiCl3⋅SbCl5
Applications De Recherche Scientifique
Chlorobismuth has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bismuth-containing compounds, including bismuth oxychloride and bismuth subnitrate.
Biology: this compound is used in biological research to study the effects of bismuth compounds on cellular processes and to develop bismuth-based pharmaceuticals.
Medicine: Bismuth compounds, including this compound, are used in the treatment of gastrointestinal disorders such as peptic ulcers and diarrhea.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of certain pigments and cosmetics.
Mécanisme D'action
The mechanism of action of chlorobismuth involves its ability to interact with biological molecules, such as proteins and enzymes. Bismuth ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in the development of bismuth-based pharmaceuticals for the treatment of bacterial infections and gastrointestinal disorders.
Comparaison Avec Des Composés Similaires
- Bismuth iodide (BiI₃)
- Bismuth bromide (BiBr₃)
- Bismuth oxychloride (BiOCl)
Propriétés
Numéro CAS |
14899-70-8 |
|---|---|
Formule moléculaire |
BiCl |
Poids moléculaire |
244.43 g/mol |
Nom IUPAC |
chlorobismuth |
InChI |
InChI=1S/Bi.ClH/h;1H/q+1;/p-1 |
Clé InChI |
MKZNMJCVHFTARF-UHFFFAOYSA-M |
SMILES canonique |
Cl[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




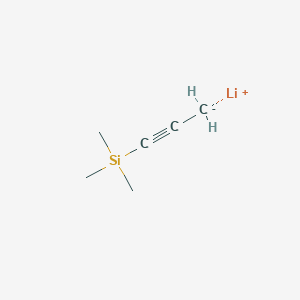
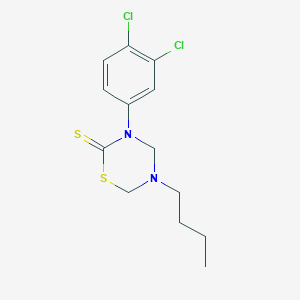
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

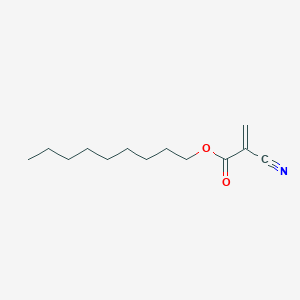
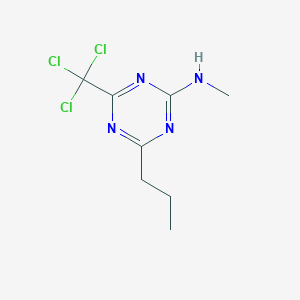
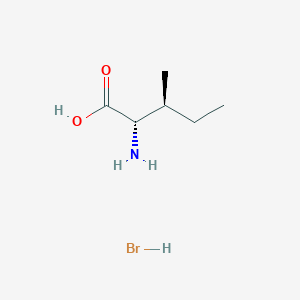
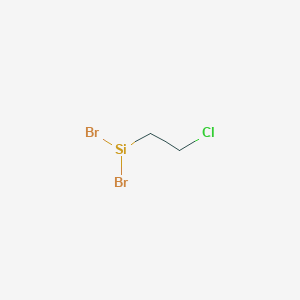
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
